3-(Methylsulfonyl)propane-1-sulfonamide

Description

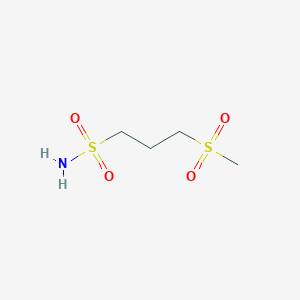

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZZSBPFRXXQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050514-24-3 | |

| Record name | 3-methanesulfonylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Methylsulfonyl)propane-1-sulfonamide

The following is an in-depth technical guide for 3-(Methylsulfonyl)propane-1-sulfonamide (CAS 1050514-24-3) , structured for researchers and drug development professionals.

High-Polarity Building Block for Medicinal Chemistry & Fragment-Based Design

Executive Summary

This compound (CAS 1050514-24-3) is a bifunctional aliphatic sulfur compound characterized by a terminal primary sulfonamide and an internal methyl sulfone moiety, separated by a propyl linker. In modern drug discovery, this molecule serves as a critical "Polar Modulator Module." Its unique physicochemical profile—combining high polarity (LogP < 0) with metabolic stability—allows medicinal chemists to optimize the physicochemical properties of lead compounds, specifically addressing issues of lipophilicity and aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

This guide details the compound's core properties, validated synthetic pathways, medicinal chemistry applications, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is distinct from aromatic sulfonamides (classically used as carbonic anhydrase inhibitors) due to its flexible aliphatic chain and dual-sulfur oxidation states.

Core Data Table

| Parameter | Data | Notes |

| CAS Number | 1050514-24-3 | |

| IUPAC Name | 3-Methanesulfonylpropane-1-sulfonamide | |

| Molecular Formula | ||

| Molecular Weight | 201.26 g/mol | |

| SMILES | CS(=O)(=O)CCCS(=O)(=O)N | |

| LogP (Predicted) | -1.29 to -1.30 | Highly hydrophilic; lowers lipophilicity. |

| TPSA | 94.3 | High polar surface area relative to MW. |

| H-Bond Donors | 1 ( | Primary sulfonamide protons. |

| H-Bond Acceptors | 4 ( | Sulfone and sulfonamide oxygens. |

| pKa (Sulfonamide) | ~10.5 | Weakly acidic; neutral at physiological pH. |

| Appearance | White to off-white solid | Crystalline.[1] |

Synthetic Pathways & Manufacturing[4]

The synthesis of CAS 1050514-24-3 typically follows a "Sulfide-Oxidation" strategy to ensure the integrity of the terminal sulfonamide while establishing the internal sulfone.

Pathway A: The "Sulfide-First" Oxidation Route (Recommended)

This protocol is preferred for laboratory-scale synthesis due to its high selectivity and avoidance of unstable aliphatic sulfonyl chloride intermediates.

-

Precursor Synthesis: Reaction of 3-chloropropyl methyl sulfide with sodium thiosulfate followed by chlorination (using

or NCS) to generate 3-(methylthio)propane-1-sulfonyl chloride . -

Amination: The sulfonyl chloride is reacted with aqueous ammonia (

) or liquid ammonia to yield the intermediate 3-(methylthio)propane-1-sulfonamide . -

Selective Oxidation: The sulfide ether is oxidized to the sulfone using mCPBA (meta-chloroperoxybenzoic acid) or Oxone® (potassium peroxymonosulfate). The sulfonamide group is resistant to further oxidation under these conditions.

Pathway B: Direct Sulfonylation (Industrial)

-

Starting Material: 3-(Methylsulfonyl)propyl chloride .

-

Sulfonation: Nucleophilic displacement using Sodium Sulfite (

) to form the sodium sulfonate salt. -

Activation: Conversion to 3-(methylsulfonyl)propane-1-sulfonyl chloride using

or Thionyl Chloride ( -

Amidation: Quenching with Ammonia to yield the final product.

Visualization of Synthetic Logic

Medicinal Chemistry Applications

The 3-(methylsulfonyl)propyl motif is a "Privileged Fragment" in Fragment-Based Drug Discovery (FBDD). Its utility stems from its ability to modulate the physicochemical properties of a drug candidate without altering its core scaffold significantly.

Solubility Enhancement (The "Polar Tail" Effect)

Many lead compounds fail due to high lipophilicity (LogP > 5). Appending the this compound moiety can drop the LogP by 1–2 units. The propyl chain provides enough steric separation to prevent the polar sulfone/sulfonamide groups from interfering with the primary binding event, while the polar groups solvate the molecule in aqueous media.

Hydrogen Bond Networking

-

Sulfone (

): Acts as a dual H-bond acceptor. It interacts strongly with backbone amides in enzyme pockets or solvent water molecules. -

Sulfonamide (

): The

Bioisosterism

This aliphatic chain serves as a bioisostere for:

-

Peptide Linkers: Mimics the distance and polarity of a dipeptide segment.

-

PEG Chains: Offers a more metabolically stable, defined alternative to short polyethylene glycol (PEG) chains for solubility tuning.

Pharmacophore Visualization

Experimental Protocol: Characterization & Handling

Analytical Standard (Quality Control)

To validate the identity of CAS 1050514-24-3, the following analytical signatures must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

6.8–7.0 ppm (s, 2H,

-

3.0–3.2 ppm (m, 4H,

-

2.9–3.0 ppm (s, 3H,

-

2.0–2.2 ppm (m, 2H, central

-

Note: The integration ratio must be 2:4:3:2.

-

6.8–7.0 ppm (s, 2H,

-

LC-MS (ESI):

-

Observe

peak at 202.02 Da . -

Observe

peak at 224.00 Da .

-

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Sulfonamides can cause sensitization. Use nitrile gloves and work within a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency requires desiccation.

References

-

PubChem. (2025). Compound Summary: this compound (CAS 1050514-24-3). National Library of Medicine. Link

-

ChemScene. (2025). Product Datasheet: 3-Methanesulfonylpropane-1-sulfonamide. Link

-

Sigma-Aldrich. (2025). Sulfonamide Synthesis Reagents & Protocols. Merck KGaA. Link

-

Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: Recent Advances. Link

- Supuran, C. T. (2017). Sulfonamides: A Class of Drugs with Diverse Pharmacological Activities. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide utility).

Sources

3-Methanesulfonylpropane-1-sulfonamide chemical structure

Core Structure & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Methanesulfonylpropane-1-sulfonamide (CAS: 1050514-24-3) is a bifunctional organosulfur compound increasingly utilized as a pharmacophore scaffold in modern drug discovery. Characterized by a terminal primary sulfonamide (

This guide provides a comprehensive technical analysis of its chemical architecture, validated synthetic protocols, and application in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists and process scientists seeking to leverage this moiety for fragment-based drug design (FBDD) or lead optimization.

Structural Analysis & Physicochemical Properties[1][2]

Chemical Architecture

The molecule consists of two distinct polar termini separated by a lipophilic

| Feature | Specification | Functional Role |

| Systematic Name | 3-Methanesulfonylpropane-1-sulfonamide | Unique Identifier |

| Molecular Formula | Composition | |

| Molecular Weight | 201.26 g/mol | Fragment-like space (<300 Da) |

| H-Bond Donors | 1 (Sulfonamide | Key interaction with backbone carbonyls |

| H-Bond Acceptors | 4 (Sulfonyl oxygens) | Interaction with H-bond donors (e.g., Ser, Thr) |

| LogP (Calc) | ~ -1.29 | Highly polar; improves aqueous solubility |

| TPSA | ~ 94.3 Ų | High polar surface area relative to size |

3D Conformational Flexibility

The central propyl chain introduces rotatable bonds, allowing the molecule to adopt multiple conformations. This flexibility is critical for "induced fit" binding modes but imposes an entropic penalty upon binding.

Figure 1: Structural connectivity and functional binding domains of 3-Methanesulfonylpropane-1-sulfonamide.

Validated Synthetic Protocol

The synthesis of 3-Methanesulfonylpropane-1-sulfonamide is most reliably achieved via the oxidation of its sulfide precursor, 3-(methylsulfanyl)propane-1-sulfonamide . This route avoids the use of unstable sulfonyl chlorides at late stages and allows for scalable production.

Reaction Scheme

The transformation involves the oxidation of the thioether sulfur to a sulfone using an oxidizing agent such as hydrogen peroxide (

Pathway:

-

Precursor: 3-(Methylsulfanyl)propane-1-sulfonamide (CAS: 193013-79-5)

-

Reagent: 30%

(excess), -

Product: 3-Methanesulfonylpropane-1-sulfonamide[1]

Step-by-Step Methodology (Oxidative Route)

Note: This protocol assumes a starting scale of 10 mmol.

Materials:

-

3-(Methylsulfanyl)propane-1-sulfonamide (1.69 g, 10 mmol)

-

Hydrogen Peroxide (30% aq. solution, 2.5 equiv)

-

Sodium Tungstate Dihydrate (2 mol%)

-

Acetic Acid (Glacial, solvent)

-

Ethyl Acetate (for extraction)[2]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.69 g of the sulfide precursor in 20 mL of glacial acetic acid.

-

Catalyst Addition: Add sodium tungstate dihydrate (66 mg, 0.2 mmol).

-

Oxidation (Exothermic): Cool the solution to 0°C in an ice bath. Dropwise add 30% hydrogen peroxide (2.8 mL, ~25 mmol) over 20 minutes. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the sulfide and sulfoxide intermediate.

-

Quenching: Quench excess peroxide by carefully adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

-

Workup: Concentrate the acetic acid under reduced pressure. Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Purification: Remove solvent in vacuo. Recrystallize from Ethanol/Heptane if necessary to obtain white crystalline solid.

Synthetic Workflow Diagram

Figure 2: Oxidative synthesis workflow from sulfide precursor to sulfone product.

Applications in Drug Development[6][7][8]

Bioisosterism & Pharmacokinetics

The 3-methanesulfonylpropane-1-sulfonamide moiety is a valuable tool in Lead Optimization :

-

Polarity Modulation: The sulfone group (

) significantly lowers logP compared to a methylene or ether linkage, reducing non-specific binding and improving metabolic stability against CYP450 oxidation. -

Sulfonamide Warhead: The primary sulfonamide is a classic zinc-binding group (ZBG) for metalloenzymes (e.g., Carbonic Anhydrases) and a key interaction motif for aspartyl proteases.

Case Studies & Target Classes

This structural motif is relevant in the design of inhibitors for:

-

WRN Helicase: Used in covalent or non-covalent binders where the sulfonamide interacts with surface residues to anchor the inhibitor.

-

USP1 (Ubiquitin Specific Peptidase 1): Sulfonamide derivatives serve as allosteric modulators.

-

SOS1 (Son of Sevenless-1): The sulfone acts as a rigid, polar anchor in the KRAS-SOS1 interaction interface.

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, sulfonamides and sulfones generally share common hazard profiles.

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (P280) |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; rinse cautiously if exposed |

| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood (P271) |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the sulfone is generally oxidation-resistant.

References

-

PubChem. (2025).[3] 3-(Methylsulfonyl)propan-1-amine (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Retrieved from [Link]

-

Wikipedia. (2024). Sulfonamide (Chemistry).[4][1][2][5][6][3][7][8][9] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-(Methylsulfonyl)propan-1-amine | C4H11NO2S | CID 21949286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanesulfonamide - Wikipedia [en.wikipedia.org]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. cbijournal.com [cbijournal.com]

- 9. mdpi.com [mdpi.com]

Molecular weight of 3-(Methylsulfonyl)propane-1-sulfonamide

[1]

Part 1: Molecular Identity & Physicochemical Core

Compound Name: 3-(Methylsulfonyl)propane-1-sulfonamide CAS Registry Number: 1050514-24-3 Molecular Formula: C₄H₁₁NO₄S₂ Exact Mass: 201.013 g/mol Molecular Weight: 201.26 g/mol [1]

Executive Summary

This compound is a bifunctional organosulfur compound characterized by a propyl linker connecting a terminal methylsulfonyl group (sulfone) and a primary sulfonamide moiety. In drug discovery, this molecule serves as a critical polar linker or fragment , particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its dual-sulfur motif provides high polarity (low logP), enhancing the aqueous solubility of lipophilic pharmacophores while maintaining metabolic stability superior to standard alkyl chains.

Physicochemical Profile

The following data represents the core physicochemical parameters essential for formulation and medicinal chemistry applications.

| Property | Value | Technical Context |

| Molecular Weight | 201.26 Da | Critical for mass balance in synthesis. |

| Monoisotopic Mass | 201.0129 Da | Used for high-resolution MS identification ([M+H]⁺ = 202.02). |

| Physical State | White to Off-White Solid | Crystalline powder form at STP. |

| Melting Point | 125–127 °C | Indicates high lattice energy due to intermolecular H-bonding. |

| Predicted logP | -1.29 | Highly hydrophilic; ideal for reducing lipophilicity in drug candidates. |

| Topological Polar Surface Area (TPSA) | 94.3 Ų | High TPSA suggests limited passive membrane permeability unless coupled to a carrier. |

| Solubility | DMSO (>50 mg/mL), Water (Moderate) | Sulfone and sulfonamide groups act as H-bond acceptors/donors. |

Part 2: Synthetic Methodology

The synthesis of this compound requires precise oxidation state control of the sulfur atoms. The most robust industrial route involves the construction of the propyl backbone followed by sequential functionalization.

Primary Synthetic Route: The Sulfide Oxidation Pathway

This protocol avoids the handling of unstable sulfinic acid intermediates by utilizing a thioether precursor.

Step 1: Sulfonamide Formation

-

Reagents: 3-Chloropropanesulfonyl chloride, Aqueous Ammonia (NH₃), THF/DCM.

-

Mechanism: Nucleophilic acyl substitution at the sulfonyl sulfur.

-

Protocol: 3-Chloropropanesulfonyl chloride is added dropwise to a cooled solution of 28% NH₃ at 0°C. The mixture is stirred for 2 hours. The product, 3-chloropropane-1-sulfonamide , precipitates or is extracted with EtOAc.

Step 2: Thioether Displacement

-

Reagents: Sodium Thiomethoxide (NaSMe), DMF, 60°C.

-

Mechanism: S_N2 nucleophilic substitution.[2]

-

Protocol: The chloro-sulfonamide is treated with NaSMe in anhydrous DMF. The thiomethoxide anion displaces the chloride to yield 3-(methylthio)propane-1-sulfonamide .

Step 3: Exhaustive Oxidation

-

Reagents: m-Chloroperbenzoic acid (mCPBA) (2.5 eq) or H₂O₂/Na₂WO₄.

-

Mechanism: Electrophilic oxidation of sulfur.

-

Protocol: The thioether is dissolved in DCM. mCPBA is added in portions at 0°C. The reaction is stirred overnight to ensure complete oxidation of the sulfide to the sulfone (-SO₂Me) without over-oxidizing the sulfonamide nitrogen.

Synthetic Pathway Visualization

Caption: Step-wise synthesis from commercially available sulfonyl chloride precursors via nucleophilic substitution and oxidative workup.

Part 3: Analytical Characterization & Validation

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Target Ion: [M+H]⁺ or [M+Na]⁺.

-

Expected Signals:

-

m/z 202.02 (Protonated molecular ion [M+H]⁺).

-

m/z 224.00 (Sodium adduct [M+Na]⁺).

-

m/z 243.0 (Acetonitrile adduct [M+ACN+H]⁺, common in LCMS).

-

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in DMSO-d₆ (400 MHz):

-

δ 6.95 ppm (2H, s, broad): Sulfonamide -SO₂NH ₂ protons. Exchangeable with D₂O.

-

δ 3.15 ppm (2H, t): Methylene protons adjacent to the sulfonamide (-CH ₂-SO₂NH₂). Deshielded by the sulfonyl group.

-

δ 3.08 ppm (2H, t): Methylene protons adjacent to the methylsulfone (-SO₂-CH ₂-).

-

δ 3.00 ppm (3H, s): Methyl protons of the sulfone group (-SO₂CH ₃). Characteristic sharp singlet.

-

δ 2.15 ppm (2H, m): Central methylene protons (-CH₂-CH ₂-CH₂-). Quintet splitting pattern.

Part 4: Applications in Drug Development

Linker Chemistry in PROTACs

This compound is utilized as a "stealth" linker .[1] Unlike polyethylene glycol (PEG) chains, which can suffer from oxidative degradation or immunogenicity, sulfone-alkyl linkers provide:

-

Metabolic Stability: The sulfone group is electronically deactivated and resistant to CYP450 oxidation.

-

Rigidity: The propyl chain offers a defined distance (~5-6 Å) between warheads.

-

H-Bonding: The sulfone oxygens act as weak H-bond acceptors, potentially interacting with solvent-exposed residues on the target protein surface.

Fragment-Based Drug Discovery (FBDD)

The molecule serves as a polar fragment to probe "sulfonamide-binding pockets" (e.g., Carbonic Anhydrase II). The methylsulfonyl tail provides a secondary anchor point, allowing researchers to grow the molecule into adjacent sub-pockets.

Part 5: References

-

National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 21949286 (Related Amine Precursor). Retrieved from [Link]

-

MDPI . (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl) Core Structures. Molbank. Retrieved from [Link][3]

-

Google Patents . (2013). Process for preparing 3-methylsulfonylpropionitrile (Precursor Chemistry). US20130225865A1. Retrieved from

Technical Monograph: 3-(Methylsulfonyl)propane-1-sulfonamide

The following technical guide is structured to provide a comprehensive analysis of 3-(Methylsulfonyl)propane-1-sulfonamide , focusing on its chemical identity, synthetic pathways, and utility in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This section establishes the definitive chemical identifiers for the compound. As a dual-sulfonyl functionalized alkane, this molecule represents a highly polar, metabolically stable scaffold often utilized as a linker or pharmacophore spacer in drug discovery.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 3-Methanesulfonylpropane-1-sulfonamide |

| CAS Registry Number | 1050514-24-3 |

| Molecular Formula | |

| Molecular Weight | 201.26 g/mol |

| SMILES | CS(=O)(=O)CCCS(=O)(=O)N |

| InChI String | InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |

| InChI Key | Computed (Standard): QUYFSHOLLKVPGX-UHFFFAOYSA-N(Note: Isomeric/protonation variants may alter key) |

Structural Analysis

The molecule consists of a three-carbon aliphatic chain (propane) terminated at one end by a methylsulfonyl group (

-

Polarity: High. Both terminal groups are strong hydrogen bond acceptors; the sulfonamide is also a donor.

-

Metabolic Stability: The sulfone moiety is generally inert to oxidative metabolism (unlike sulfides), making this a "terminal" oxidation state scaffold.

-

Acid-Base Properties: The sulfonamide

is weakly acidic (

Synthetic Methodology

High-purity synthesis of this compound typically follows a Sulfide Oxidation Strategy . This approach minimizes the handling of unstable intermediates and allows for the parallel generation of sulfide and sulfoxide analogs if required for Structure-Activity Relationship (SAR) studies.

Primary Route: Oxidative Transformation of Thioether Precursors

This protocol relies on the synthesis of the sulfide-sulfonamide intermediate, followed by exhaustive oxidation.

Step 1: Ring Opening of 1,3-Propane Sultone (Nucleophilic Substitution)

-

Reagents: Sodium thiomethoxide (

), THF/Methanol ( -

Mechanism: The highly electrophilic 1,3-propane sultone undergoes ring-opening via nucleophilic attack by the thiomethiolate anion.

-

Intermediate: Sodium 3-(methylthio)propane-1-sulfonate.

-

Safety Note: 1,3-Propane sultone is a potent alkylating agent and carcinogen. Handle in a glovebox or efficient fume hood.

Step 2: Chlorination and Amidation

-

Reagents: Thionyl chloride (

) or Phosphoryl chloride ( -

Process: The sulfonate salt is converted to the sulfonyl chloride, which is immediately quenched with ammonia to yield 3-(methylthio)propane-1-sulfonamide .

Step 3: Exhaustive Oxidation (The Critical Step)

-

Reagents: Oxone® (Potassium peroxymonosulfate) or

-CPBA (3 equivalents). -

Rationale: To ensure complete conversion of the sulfide (

) to the sulfone ( -

Protocol: Dissolve the sulfide precursor in MeOH/H2O (1:1). Add Oxone (2.5 eq) at

. Stir for 4–6 hours. The sulfone precipitates or is extracted with EtOAc.

Visualization of Synthetic Logic

Figure 1: Synthetic workflow via the sultone ring-opening and oxidative desulfurization pathway.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a Self-Validating System .

| Technique | Expected Signature / Diagnostic Peaks | Interpretation |

| 1H NMR (DMSO-d6) | Methyl sulfone: Characteristic singlet for | |

| Amide Protons: Broad singlet for | ||

| LC-MS (ESI+) | Protonated molecular ion. | |

| LC-MS (ESI-) | Deprotonated sulfonamide (common in negative mode). | |

| IR Spectroscopy | 1300-1350 | Asymmetric |

| 1150-1170 | Symmetric |

Applications in Drug Discovery[8][9]

The this compound scaffold is not merely a solvent or reagent; it is a strategic linker unit and bioisostere .

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are critical for cell permeability and ternary complex formation.

-

Solubility: The dual sulfonyl groups drastically increase aqueous solubility compared to alkyl chains, reducing the "grease" factor of large PROTAC molecules.

-

Rigidity/Flexibility: The propane chain offers moderate flexibility, while the sulfonyl groups introduce dipole-dipole interactions that can restrict conformational freedom compared to pure PEG chains.

Bioisosterism

The

-

Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide is the critical pharmacophore for Zinc binding in CA enzymes. This molecule serves as a fragment lead for designing CAIs with specific solubility profiles.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and high polarity, it is an ideal "fragment" for screening against polar binding pockets.

Covalent Warhead Precursor

The sulfonamide nitrogen can be functionalized to create Sulfonyl Fluorides (SuFEx chemistry) or Vinyl Sulfonamides , which act as covalent warheads targeting specific amino acid residues (e.g., Lysine or Tyrosine) in proteins.

Figure 2: Strategic utility of the scaffold in modern medicinal chemistry.

References

-

Scott, K. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

- Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

-

PubChem. (2024). Compound Summary: 3-(Methylsulfonyl)propan-1-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Sources

Physical Properties of Sulfone-Sulfonamide Linkers: A Technical Guide

This guide provides an in-depth technical analysis of sulfone and sulfonamide moieties as structural linkers in drug discovery. It moves beyond basic definitions to explore the physical chemistry, geometric constraints, and experimental validation of these critical chemical tools.

Executive Summary

In modern medicinal chemistry—particularly in the design of PROTACs, molecular glues, and fragment-based leads—the linker is not merely a passive connector; it is a determinant of physicochemical behavior.

This guide analyzes two related but distinct sulfur-based linker classes:

-

The Sulfone (

): A non-ionizable, polar, hydrogen-bond accepting motif acting as a rigid steric "kink." -

The Sulfonamide (

): A versatile, ionizable scaffold capable of acting as a hydrogen bond donor/acceptor hybrid.

We also address the Acyl Sulfonamide (

Structural & Electronic Fundamentals

Geometry and Steric Constraints

Unlike linear alkyne linkers or planar amide linkers, the sulfonyl group introduces a distinct tetrahedral geometry that forces a "kink" in the molecular backbone. This is critical for vectoring substituents into specific sub-pockets.

| Parameter | Sulfone Linker ( | Sulfonamide Linker ( | Impact on Design |

| Hybridization | Sulfur: | Sulfur: | Creates non-planar 3D architecture. |

| Bond Angle ( | Wider than ideal tetrahedral ( | ||

| Bond Angle ( | Compresses the linker angle, creating a "V" shape. | ||

| Bond Length ( | The | ||

| Rotational Barrier | High (Rigid) | Moderate | Sulfonamides exhibit restricted rotation around the |

Electronic Distribution & Ionization ( )

The electronic nature of the linker dictates its solubility and permeability.

-

Sulfones: Electron-withdrawing but chemically inert. They are non-ionizable at physiological pH. They act purely as polar handles (dipole moment

). -

Sulfonamides: The

proton is acidic.[1][2][3]-

Simple Sulfonamides:

. Neutral at pH 7.4. -

Acyl Sulfonamides: The carbonyl group dramatically increases acidity (

). These are anionic at physiological pH, making them excellent mimics of carboxylic acids but with higher lipophilicity when protonated.

-

Physicochemical Properties (Solubility & Lipophilicity)[4][5]

The "Solubility-Permeability" Trade-off

Sulfonyl linkers are often employed to lower the

-

Hydrogen Bonding (H-Bond):

-

Sulfone: 2 Acceptors, 0 Donors. Good for solubility without introducing donor-related permeability issues.

-

Sulfonamide: 2 Acceptors, 1 Donor (

). The donor can limit membrane permeability unless masked (e.g., N-alkylation).

-

Structure-Property Relationship (SPR) Logic

The following diagram illustrates the causal flow between linker selection and final ADME properties.

Figure 1: Decision matrix for selecting sulfur-based linkers based on required ADME outcomes.

Stability & Reactivity

Hydrolytic Stability[6]

-

Sulfones: Extremely stable. Resistant to acid/base hydrolysis under physiological conditions.

-

Sulfonamides: Highly stable compared to amides. The

bond is resistant to proteases, making sulfonamide linkers ideal for in vivo stability where amide linkers might be cleaved.

Metabolic Soft Spots

While the sulfonyl group itself is robust, the linker context matters:

-

N-Dealkylation: If the sulfonamide nitrogen is alkylated (

), it can be a substrate for CYP450 oxidative dealkylation. -

Oxidation: The

-carbon next to the sulfone/sulfonamide is deactivated toward oxidation (electron-poor), which is a metabolic advantage over ether or amine linkers.

Experimental Protocols

To validate the physical properties of these linkers, specific "self-validating" assays are required.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the linker-payload construct, distinguishing between kinetic supersaturation and true solubility.

Workflow:

-

Preparation: Weigh 1-2 mg of solid compound into a glass vial.

-

Solvent Addition: Add pH 7.4 phosphate buffer (or SGF/SIF for oral simulation).

-

Equilibration: Shake at 37°C for 24 hours.

-

Self-Validation Step: Check for undissolved solid visually. If clear, add more solid. Saturation is mandatory.

-

-

Separation: Centrifuge or filter (PVDF 0.45 µm) to remove solids.

-

Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve in DMSO.

-

Calculation:

.

Protocol B: Hepatocyte Stability Assay

Purpose: To assess the metabolic vulnerability of the linker.[4]

Figure 2: Workflow for assessing metabolic stability in hepatocytes.

Data Interpretation:

-

High Stability:

. (Typical for pure sulfone linkers). -

Low Stability:

. (Check for N-dealkylation on sulfonamides).

Application in Drug Design (PROTACs)

In PROTAC design, the linker length and rigidity determine the "degradation efficiency" (

-

The "Goldilocks" Zone: Sulfonamide linkers provide a middle ground between the floppiness of PEG chains and the rigidity of piperazines.

-

Vectoring: The

bond angle of the sulfonamide sulfur allows the linker to exit the E3 ligase binding pocket at a sharp angle, often necessary to avoid steric clashes with the protein surface. -

Acyl Sulfonamides as Safety-Catch Linkers: In solid-phase synthesis or prodrug design, acyl sulfonamides can be activated (cleaved) by specific nucleophiles, serving as "safety-catch" linkers that are stable during synthesis but reactive under specific trigger conditions.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Scott, K. A., et al. (2020). Physical Properties of Sulfonamides: A Structural and Theoretical Study. Journal of Chemical Crystallography. Link

-

Beshore, D. C., et al. (2021).[5] Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters. Link

-

Ciulli, A., et al. (2019). Linker Design in PROTAC Technology. Nature Reviews Drug Discovery. Link

-

ChemBL Database. Physicochemical data for Sulfonamide moieties. Link

Sources

A Comprehensive Technical Guide to 3-(Methylsulfonyl)propane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-(Methylsulfonyl)propane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. By delving into its chemical properties, potential synthetic routes, and the broader context of its functional groups, this document serves as a critical resource for professionals engaged in the development of novel therapeutics.

Core Molecular Attributes

This compound is a bifunctional organic compound containing both a methylsulfonyl (sulfone) and a sulfonamide functional group. These moieties are prevalent in a wide array of pharmacologically active compounds, contributing to their therapeutic effects and pharmacokinetic profiles.[1][2][3] The presence of these two sulfur-based functional groups imparts specific physicochemical characteristics that are highly relevant in drug design.

Chemical Identity and Properties

The primary identifier for this compound is its CAS Number: 1050514-24-3.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₄S₂ | [4] |

| Molecular Weight | 201.26 g/mol | [4] |

| SMILES | O=S(CCCS(=O)(C)=O)(N)=O | [4] |

| Topological Polar Surface Area (TPSA) | 94.3 Ų | [4] |

| LogP (calculated) | -1.2904 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 4 | [4] |

Table 1: Physicochemical properties of this compound.

The molecule's structure, characterized by a propyl chain linking the methylsulfonyl and sulfonamide groups, is visualized in the following diagram.

Figure 1: 2D structure of this compound.

The Significance of Sulfonyl and Sulfonamide Moieties in Drug Discovery

The methylsulfonyl group is a key structural motif in medicinal chemistry. Its incorporation into a molecule can enhance stability, improve solubility, and modulate lipophilicity, thereby positively influencing the drug's overall pharmacokinetic profile.[5] The sulfone is resistant to metabolic degradation and can act as a hydrogen bond acceptor.

Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, famously originating with the sulfa drugs, the first class of synthetic antimicrobial agents.[1][6] Sulfonamides are versatile pharmacophores found in drugs with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[7][1][2][3][8][9]

The combination of both a sulfone and a sulfonamide in this compound suggests its potential as a versatile building block or a candidate for further derivatization in drug discovery programs.

Potential Synthetic Strategies

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a logical retrosynthetic analysis suggests plausible routes based on established organic chemistry principles. A likely precursor is 3-(methylsulfanyl)propane-1-sulfonamide.[10] The synthesis could proceed through the oxidation of the thioether to a sulfone.

Hypothetical Synthetic Workflow

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, reagents, and purification methods.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(methylsulfanyl)propane-1-sulfonamide | 193013-79-5 [sigmaaldrich.com]

Technical Guide: Structural and Functional Divergence of 3-(Methylsulfonyl)propane-1-sulfonamide vs. Propyl Sulfonamides

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis between 3-(methylsulfonyl)propane-1-sulfonamide (3-MSP) and the homologous propyl sulfonamide (PS) class.[1] While sharing a three-carbon aliphatic spacer, these two moieties represent divergent strategies in medicinal chemistry. The propyl sulfonamide serves as a classic lipophilic anchor, whereas the 3-methylsulfonyl variant acts as a "hard," polar bioisostere designed to modulate solubility, reduce metabolic liability, and target specific hydrophilic protein pockets.

This document is structured to assist drug discovery teams in lead optimization, specifically when transitioning from lipophilic hits to lead compounds requiring improved physicochemical properties.

Part 1: Structural & Physicochemical Divergence[1]

The fundamental difference lies in the terminal substitution of the propyl chain. In PS , the terminus is a methyl group (

Comparative Property Table

| Feature | Propyl Sulfonamide (PS) | This compound (3-MSP) | Impact on Drug Design |

| Formula | 3-MSP adds MW but increases polarity. | ||

| LogP (Calc) | ~0.3 to 0.8 | ~ -1.3 to -1.5 | Critical: 3-MSP is highly water-soluble; PS is lipophilic.[1] |

| TPSA | ~46 Ų | ~94 Ų | 3-MSP doubles the polar surface area, limiting BBB permeability but enhancing solubility.[1] |

| H-Bond Acceptors | 2 (Sulfonyl oxygens) | 4 (Bis-sulfonyl oxygens) | 3-MSP can engage distinct polar residues (e.g., Arg, Lys) in binding pockets.[1] |

| Electronic Effect | Inductive (+I) from alkyl | Inductive (-I) from distal sulfone | Distal sulfone in 3-MSP slightly increases acidity of the sulfonamide |

The "Polar Tail" Strategy

Replacing a propyl group with a 3-(methylsulfonyl)propyl group is a textbook example of metabolic blocking and logP modulation .[1]

-

Propyl Sulfonamide: The terminal methyl group is a "soft spot" for CYP450-mediated

-oxidation. -

3-MSP: The terminal sulfur is already fully oxidized (

).[1] It is metabolically inert to oxidative attack, extending the compound's half-life (

Part 2: Synthetic Methodologies

The synthesis of these two motifs requires distinct chemical workflows. While PS synthesis is a straightforward nucleophilic substitution or oxidation, 3-MSP requires careful management of oxidation states to ensure the formation of the bis-sulfone without over-oxidizing the amine (if present in precursors).

Comparative Synthetic Workflow (Graphviz)[2]

The following diagram contrasts the standard synthesis of a Propyl Sulfonamide against the multi-step construction of the 3-MSP scaffold.

Caption: Comparative synthetic routes. Left (Blue): Direct Strecker synthesis for Propyl Sulfonamide. Right (Red): Stepwise oxidation and functional group manipulation for 3-MSP.

Detailed Protocol: Synthesis of this compound[1]

This protocol is adapted for high-purity generation suitable for biological assay validation.[1]

Reagents: 3-Bromopropyl methyl sulfone (commercially available or synthesized), Thiourea, Chlorine gas (or N-Chlorosuccinimide), Ammonia (aq).[1]

Step 1: Formation of the Isothiouronium Salt

-

Charge a reaction vessel with 3-bromopropyl methyl sulfone (10.0 g, 50 mmol) and ethanol (50 mL).

-

Add thiourea (4.2 g, 55 mmol).

-

Reflux for 6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of bromide.

-

Cool to room temperature. The isothiouronium salt often precipitates; if not, concentrate in vacuo.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

-

Dissolve the salt from Step 1 in water (100 mL) and cool to 0°C.

-

Option A (Gas): Bubble chlorine gas slowly through the solution while maintaining temperature <5°C.[1]

-

Option B (Solid): Add N-Chlorosuccinimide (NCS) (20 g, 150 mmol) portion-wise in 2M HCl/Acetonitrile.

-

Stir vigorously for 1 hour. The product, 3-(methylsulfonyl)propane-1-sulfonyl chloride , will form an oil or precipitate.

-

Extract immediately with Dichloromethane (DCM) (

mL). Keep cold (sulfonyl chlorides are hydrolytically unstable).

Step 3: Amidation

-

Add the DCM layer from Step 2 dropwise to a stirred solution of 28% Ammonium Hydroxide (50 mL) at 0°C.

-

Stir for 2 hours, allowing to warm to room temperature.

-

Separate phases.[1] Acidify aqueous phase slightly (pH 5) and re-extract with EtOAc to capture amphoteric species.

-

Dry organic layers over

and concentrate. -

Purification: Recrystallize from Ethanol/Water.

Part 3: Pharmacological Implications[1][2][3]

Binding Kinetics and Selectivity

The choice between a propyl and a 3-methylsulfonylpropyl tail is often driven by the nature of the binding pocket.

-

Hydrophobic Pockets (Propyl): If the sulfonamide binds to a Zinc ion (e.g., Carbonic Anhydrase) and the tail extends into a lipophilic channel, the propyl group provides favorable Van der Waals interactions.

-

Hydrophilic/Solvent-Exposed Regions (3-MSP): If the tail extends toward the protein surface or a polar side chain (e.g., Histidine, Arginine), the methylsulfonyl group can form bridging water interactions or direct H-bonds.

Metabolic Stability Visualization

The 3-MSP moiety is a "hard" drug fragment, resistant to the oxidative clearance that plagues alkyl chains.

Caption: Metabolic divergence. The propyl chain (top) is susceptible to CYP450 oxidation, leading to rapid clearance. The 3-MSP chain (bottom) resists oxidation, favoring renal excretion of the parent drug.

Part 4: Experimental Validation (Assay)

To empirically verify the difference in polarity and specific binding, the following LogD determination protocol is recommended.

Protocol: Shake-Flask LogD (Octanol/PBS pH 7.4)

-

Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturate 1-octanol with PBS and PBS with 1-octanol for 24 hours.

-

Dissolution: Dissolve 1 mg of 3-MSP in 1 mL of pre-saturated PBS. (Do the same for PS in a separate vial).

-

Partitioning: Add 1 mL of pre-saturated 1-octanol to each vial.

-

Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Expected Result (PS): Higher concentration in Octanol.

-

Expected Result (3-MSP): >95% concentration in PBS phase.[1]

-

-

Calculation:

.

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

-

Scott, K. A., et al. (2012).[1] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. In: Pharmacokinetics and Metabolism in Drug Design. Link

-

ChemScene. (2023). 3-Methanesulfonylpropane-1-sulfonamide Product Data. Link

Methodological & Application

Application Note: Precision Synthesis of 3-(Methylsulfonyl)propane-1-sulfonamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(Methylsulfonyl)propane-1-sulfonamide (CAS: 1050514-24-3). This molecule features two distinct sulfur oxidation states: a methyl sulfone and a primary sulfonamide, separated by a propyl linker.

The synthesis addresses a common challenge in medicinal chemistry: the differentiated oxidation of poly-sulfur substrates. While traditional methods often require multi-step protection strategies, this guide presents a streamlined Oxidative Chlorination pathway. By utilizing N-chlorosuccinimide (NCS) and dilute HCl, we achieve the simultaneous conversion of a sulfide to a sulfone and a thiol precursor to a sulfonyl chloride in a single pot, followed by immediate amination.

Key Advantages:

-

Atom Economy: Avoids heavy metal oxidants (e.g., permanganates).

-

Selectivity: Controlled generation of the sulfonyl chloride intermediate without over-hydrolysis.

-

Safety: Eliminates the need for gaseous chlorine (

) cylinders.

Strategic Analysis & Mechanism

The synthesis relies on the varying reactivity of sulfur species. The core transformation is the Oxidative Chlorination , where electrophilic chlorine species (generated in situ) activate the sulfur atoms for nucleophilic attack by water, ultimately yielding the high-oxidation-state sulfonyl chloride and sulfone.

Retrosynthetic Logic

-

Target: this compound.[1]

-

Immediate Precursor: 3-(Methylsulfonyl)propane-1-sulfonyl chloride.

-

Starting Material: 3-Chloro-1-(methylthio)propane (converted to a thioacetate intermediate).

Reaction Pathway Visualization

The following diagram illustrates the divergent oxidation pathways managed within the single-pot protocol.

Caption: Divergent oxidation pathway transforming a sulfide-thioacetate precursor into the bis-oxidized sulfone-sulfonamide target.

Experimental Protocols

Protocol A: Precursor Synthesis (Thioacetylation)

Objective: Convert commercially available 3-chloro-1-(methylthio)propane into the masked thiol (thioacetate). This prevents premature oxidation and handling issues associated with free thiols.

-

Reagents:

-

3-Chloro-1-(methylthio)propane (10.0 g, 80.2 mmol)

-

Potassium thioacetate (KSAc) (11.0 g, 96.3 mmol, 1.2 eq)

-

Dimethylformamide (DMF) (50 mL)

-

Ethyl Acetate (EtOAc) & Brine for workup.[2]

-

-

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with DMF and KSAc. Stir vigorously to create a suspension.

-

Addition: Add 3-chloro-1-(methylthio)propane dropwise over 10 minutes at room temperature. The reaction is slightly exothermic.

-

Heating: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the chloride.[3]

-

Workup: Cool to room temperature. Pour into 200 mL ice water. Extract with EtOAc (3 x 50 mL).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

.[2][4] -

Concentration: Evaporate solvent under reduced pressure to yield S-(3-(methylthio)propyl) ethanethioate as a pale yellow oil.

-

Protocol B: Oxidative Chlorination & Amination (The "One-Pot" Core)

Objective: Simultaneously oxidize the sulfide to a sulfone and the thioacetate to a sulfonyl chloride, followed by amination.

-

Reagents:

-

S-(3-(methylthio)propyl) ethanethioate (5.0 g, 30.4 mmol)

-

N-Chlorosuccinimide (NCS) (20.3 g, 152 mmol, 5.0 eq)

-

Acetonitrile (

) (40 mL) -

2M HCl (10 mL)

-

Ammonium Hydroxide (28%

in water) (30 mL)

-

-

Safety Note: This reaction generates succinimide and mild exotherms. Sulfonyl chlorides are lachrymators; work in a well-ventilated fume hood.

-

Procedure:

-

Solubilization: Dissolve the thioacetate (5.0 g) in Acetonitrile (40 mL) in a 250 mL 3-neck flask equipped with a thermometer and an addition funnel. Cool to 0°C.[2][3]

-

Oxidant Preparation: In a separate beaker, mix NCS (20.3 g) with 2M HCl (10 mL) and Acetonitrile (20 mL). (Note: NCS is sparingly soluble; a slurry is normal).

-

Controlled Oxidation: Add the NCS/HCl slurry portion-wise to the thioacetate solution over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 1 hour. The mixture will become clear or turn slight yellow.

-

Quench/Extraction: Dilute with cold water (100 mL). Extract the sulfonyl chloride intermediate immediately with Dichloromethane (DCM) (3 x 40 mL).

-

Critical Step: Do not dry or store the DCM layer for long. Sulfonyl chlorides are hydrolytically unstable.

-

-

Amination: Cool the combined DCM extracts to 0°C. Add Ammonium Hydroxide (30 mL) dropwise with vigorous stirring.

-

Completion: Stir at room temperature for 2 hours.

-

Final Workup: Separate phases. Acidify the aqueous layer slightly (pH 4) to protonate any byproducts, then extract again with EtOAc if product precipitates. Typically, the product remains in the organic phase or precipitates.

-

Purification: Concentrate the organic phase. Recrystallize the solid residue from Ethanol/Water.[3]

-

Analytical Data & Validation

The following table summarizes the expected analytical signatures for validation.

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| Physical State | White crystalline solid | Melting point approx. 120–125°C |

| Methyl sulfone singlet | ||

| Methylene groups adjacent to sulfur | ||

| Central methylene linker | ||

| Sulfonamide | ||

| MS (ESI) | Consistent with MW 201.26 | |

| IR Spectroscopy | 1320, 1140 | Strong symmetric/asymmetric |

Troubleshooting & Optimization

-

Issue: Incomplete Oxidation (Sulfoxide formation).

-

Cause: Insufficient NCS or reaction stopped too early.

-

Fix: Ensure 5.0 equivalents of NCS are used. The sulfide requires 2 equivalents (to sulfone), and the thioacetate requires 3 equivalents (to sulfonyl chloride).

-

-

Issue: Low Yield of Sulfonamide.

-

Cause: Hydrolysis of sulfonyl chloride during the extraction phase.

-

Fix: Perform the DCM extraction rapidly and keep the biphasic mixture cold (0°C) during the ammonia addition.

-

-

Alternative Oxidant:

-

If NCS is unavailable, Trichloroisocyanuric acid (TCCA) can be used as a more atom-economical chlorine source, though byproduct removal (cyanuric acid) can be difficult due to low solubility.

-

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][8] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Zirconium Tetrachloride.[4][7] Synlett, 2773-2776.[7]

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006).[7] Efficient Synthesis of Sulfonyl Chlorides from Thiols using N-Chlorosuccinimide and Dilute Hydrochloric Acid. Synthesis, 4131-4134.[7]

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Application Library.

-

Wright, S. W., & Hallstrom, K. N. (2006). Oxidative chlorination of thiols to sulfonyl chlorides with trichloroisocyanuric acid. The Journal of Organic Chemistry, 71(3), 1080-1084.

-

ChemScene Data. (2024). Product Analysis: this compound (CAS 1050514-24-3).[1] ChemScene Product Library.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. US20130225865A1 - Process for preparing 3-methylsulfonylpropionitrile - Google Patents [patents.google.com]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Note: Precision Sulfonamide Synthesis

From Classical Substitution to SuFEx Click Chemistry

Abstract & Strategic Overview

Sulfonamides (

This guide moves beyond the textbook "mix-and-stir" approach. We present three distinct protocols selected based on substrate stability and nucleophilicity:

-

Method A (Classical): Nucleophilic substitution for standard substrates.

-

Method B (Inverse Coupling): Pd-catalyzed

-arylation for unreactive aryl halides. -

Method C (SuFEx): Sulfur(VI) Fluoride Exchange for high-stability/high-selectivity applications.[1]

Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your specific substrate pair.

Figure 1: Decision matrix for selecting the appropriate sulfonamide coupling protocol based on substrate properties.

Method A: Classical Nucleophilic Substitution

Best for: Primary/secondary alkyl amines and electron-rich anilines reacting with stable sulfonyl chlorides.

The Mechanism & Challenge

The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, forming a tetrahedral intermediate, followed by the elimination of chloride.

-

Critical Failure Mode: Hydrolysis. Sulfonyl chlorides are moisture-sensitive. If the amine is slow to react, water competes, forming the sulfonic acid byproduct.

-

Solution: Use of nucleophilic catalysts (DMAP) and strictly anhydrous conditions, or biphasic Schotten-Baumann conditions for robust scale-up.

Protocol: Optimized Anhydrous Coupling

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[2]

-

Base: Pyridine (3.0 equiv) or Triethylamine (

) (3.0 equiv) -

Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with

or Ar. -

Solvation: Dissolve the Amine (1.1 equiv) in anhydrous DCM (0.2 M concentration). Add Base (

or Pyridine). -

Addition: Cool the solution to 0°C (ice bath). Add Sulfonyl Chloride dropwise (dissolved in minimal DCM if solid).

-

Why? Exotherms can accelerate side reactions; cooling controls the rate.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: If starting material persists after 4 hours, add DMAP (10 mol%).

-

-

Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM. Wash organic layer with saturated

(removes sulfonic acid byproducts) and Brine. -

Purification: Dry over

, concentrate, and recrystallize (EtOH/Water) or flash chromatography.

Method B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: "Inverse" coupling. When you have an Aryl Halide (

The Mechanism

Unlike Method A, this forms the

Protocol: The "BrettPhos" System

This protocol utilizes modern dialkylbiaryl phosphine ligands which are superior to older generation ligands for sulfonamides.

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

Sulfonamide (

) (1.2 equiv) -

Catalyst:

(1–2 mol%) or precatalyst -

Ligand: BrettPhos or t-BuXPhos (2–4 mol%)

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: This reaction is

sensitive. Use a glovebox or strict Schlenk technique. -

Charging: Add Aryl Halide, Sulfonamide, Base, Pd source, and Ligand to a reaction vial.

-

Degassing: Seal vial. Evacuate and backfill with Argon (3x). Inject degassed solvent.

-

Heating: Heat to 80–110°C. Stir vigorously.

-

Note:

is insoluble; vigorous stirring is required for interfacial reaction.

-

-

Monitoring: Reaction usually completes in 4–16 hours.

-

Workup: Filter through a pad of Celite (elute with EtOAc) to remove Pd black and salts. Concentrate and purify via column chromatography.

Method C: SuFEx (Sulfur(VI) Fluoride Exchange)

Best for: High-throughput screening, chemical biology, and "Click" chemistry applications.[1][4]

Why? Sulfonyl fluorides (

The Mechanism

SuFEx is a "Click" reaction revived by the Sharpless lab.[1][4] The

Figure 2: The SuFEx mechanism relies on the unique stability-reactivity profile of the S-F bond.

Protocol: DBU-Mediated SuFEx

Reagents:

-

Sulfonyl Fluoride (

) (1.0 equiv) -

Amine (1.1 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

-

Setup: Can often be performed in open air (check specific substrate sensitivity), but inert atmosphere is good practice.

-

Mixing: Dissolve Sulfonyl Fluoride and Amine in MeCN.

-

Activation: Add DBU dropwise.

-

Reaction: Stir at RT. SuFEx is often rapid (minutes to hours).

-

Observation: Evolution of HF salts may precipitate.

-

-

Workup: Dilute with EtOAc, wash with dilute acid (to remove DBU) and brine.

-

Advantage: Often requires minimal purification due to the clean nature of Click reactions.[4]

Troubleshooting & Optimization

Common issues and their scientific remediations.

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of | Ensure reagents are dry. Switch to Method C (SuFEx) for greater stability. |

| Bis-sulfonylation | Primary amine is too nucleophilic | Use excess amine (slow addition of chloride) or protect amine as a carbamate first. |

| No Reaction (Method B) | Catalyst poisoning / | Re-degas solvents. Ensure amine is not chelating Pd (add more ligand). |

| Product is Water Soluble | Amphoteric nature of sulfonamide | Avoid aqueous workup. Filter salts and evaporate, then use Reverse Phase chromatography. |

References

-

Sharpless, K. B., et al. (2014).[1][4] "SuFEx: A New Family of Click Reactions."[4] Angewandte Chemie International Edition. Link

-

Buchwald, S. L., et al. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides." Topics in Current Chemistry. Link

-

Woolven, H., et al. (2016). "Sulfonamide Synthesis via Calcium Triflimide Activation." Organic Letters. Link

-

Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

-

Nielsen, M., et al. (2018). "Sulfonamide Synthesis: A Review of Recent Advances." Chemical Reviews. Link

Sources

- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

Application Notes and Protocols for 3-(Methylsulfonyl)propane-1-sulfonamide: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Space with a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical entities with desirable pharmacological profiles. Sulfonamides and sulfones are privileged functional groups, each contributing significantly to the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] 3-(Methylsulfonyl)propane-1-sulfonamide emerges as a compelling, yet underexplored, building block that uniquely combines both a primary sulfonamide and a methyl sulfone moiety within a flexible three-carbon aliphatic chain.

This bifunctional nature offers a strategic advantage for library synthesis and lead optimization. The primary sulfonamide serves as a versatile handle for a variety of substitution reactions, allowing for the introduction of diverse chemical functionalities.[3][4] Concurrently, the methylsulfonyl group, a strong hydrogen bond acceptor, can enhance aqueous solubility and metabolic stability, and modulate the overall electronic properties of the final compound.[1]

These application notes provide a comprehensive guide to the synthesis and utilization of this compound as a chemical building block. We will present detailed, field-proven protocols for its preparation and subsequent derivatization through N-alkylation and N-arylation reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Synthesis of this compound: A Proposed Two-Step Protocol

While not extensively documented, a robust and scalable synthesis of this compound can be logically devised from commercially available starting materials. The proposed synthetic route involves a two-step sequence: the oxidation of a thioether to a sulfone, followed by the conversion of a primary amine to a primary sulfonamide.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Oxidation of 3-(Methylthio)propan-1-amine to 3-(Methylsulfonyl)propan-1-amine

The oxidation of sulfides to sulfones is a well-established transformation, with hydrogen peroxide being an environmentally benign and efficient oxidant.[3][5] Catalytic amounts of various metal complexes can be employed to facilitate this conversion.[5]

| Reagent/Solvent | Molar Equiv. | Purpose |

| 3-(Methylthio)propan-1-amine | 1.0 | Starting material[6][7] |

| Hydrogen Peroxide (30% aq.) | 2.2 - 2.5 | Oxidizing agent |

| Sodium Tungstate (Na₂WO₄) | 0.01 - 0.05 | Catalyst (optional, for rate enhancement) |

| Methanol or Water | - | Solvent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)propan-1-amine in methanol or water.

-

Add sodium tungstate (if used).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide dropwise, maintaining the internal temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

-

Upon completion, carefully quench any remaining hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Remove the solvent under reduced pressure. The resulting crude 3-(methylsulfonyl)propan-1-amine can be carried forward to the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Step 2: Conversion of 3-(Methylsulfonyl)propan-1-amine to this compound

The conversion of a primary amine to a primary sulfonamide can be achieved through a two-step, one-pot procedure involving the formation of a sulfonyl chloride followed by amination.[8][9]

| Reagent/Solvent | Molar Equiv. | Purpose |

| 3-(Methylsulfonyl)propan-1-amine | 1.0 | Starting material |

| Hydrochloric Acid (conc.) | 3.0 | Acidic medium for diazotization |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |

| Sulfur Dioxide (SO₂) in Acetic Acid | Excess | Source of sulfonyl group |

| Copper(I) Chloride (CuCl) | Catalytic | Catalyst for Sandmeyer-type reaction |

| Ammonia (aqueous solution) | Excess | Aminating agent[10] |

| Dichloromethane (DCM) | - | Extraction solvent |

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve 3-(methylsulfonyl)propan-1-amine in concentrated hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. The corresponding sulfonyl chloride will begin to form.

-

After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

-

Extract the sulfonyl chloride into dichloromethane.

-

Wash the organic layer with cold water and brine.

-

Slowly add the dichloromethane solution of the sulfonyl chloride to a stirred, cooled (0 °C) excess of concentrated aqueous ammonia.

-

Stir vigorously for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Applications in N-Functionalization: Accessing Diverse Chemical Scaffolds

The primary sulfonamide moiety of this compound is a versatile handle for introducing a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Protocol 2: N-Alkylation with Alkyl Halides

A common and straightforward method for the N-alkylation of primary sulfonamides involves their reaction with alkyl halides in the presence of a base.[11]

Caption: Workflow for the N-Alkylation of this compound.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. The base deprotonates the acidic sulfonamide proton to generate a nucleophilic sulfonamidate anion, which then displaces the halide from the alkyl halide.

| Reagent/Solvent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting material |

| Alkyl Halide (R-X) | 1.0 - 1.2 | Alkylating agent |

| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 | Base |

| N,N-Dimethylformamide (DMF) or Acetonitrile | - | Solvent |

Procedure:

-

To a solution of this compound in DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Substrates and Expected Outcomes:

| Alkyl Halide | Expected Product | Notes |

| Benzyl bromide | N-Benzyl-3-(methylsulfonyl)propane-1-sulfonamide | Generally high yielding. |

| Iodomethane | N-Methyl-3-(methylsulfonyl)propane-1-sulfonamide | Potential for over-alkylation should be monitored. |

| 1-Bromobutane | N-Butyl-3-(methylsulfonyl)propane-1-sulfonamide | Slower reaction may require longer reaction times or higher temperatures. |

| 2-Bromopropane | N-Isopropyl-3-(methylsulfonyl)propane-1-sulfonamide | Steric hindrance may lead to lower yields. |

Protocol 3: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides using alcohols, offering an alternative to alkyl halides, particularly for more complex or sensitive substrates.[12][13][14]

Caption: Workflow for the Mitsunobu N-Alkylation.

Mechanism Insight: The reaction involves the activation of the alcohol with a combination of an azodicarboxylate (like DEAD or DIAD) and triphenylphosphine to form an alkoxyphosphonium salt. The sulfonamide then acts as a nucleophile, displacing the activated alcohol with inversion of configuration (if the alcohol is chiral).

| Reagent/Solvent | Molar Equiv. | Purpose |

| This compound | 1.0 | Nucleophile |

| Alcohol (R-OH) | 1.0 - 1.2 | Alkyl source |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.2 - 1.5 | Activating agent |

| Triphenylphosphine (PPh₃) | 1.2 - 1.5 | Co-reagent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Representative Substrates and Expected Outcomes:

| Alcohol | Expected Product | Notes |

| Ethanol | N-Ethyl-3-(methylsulfonyl)propane-1-sulfonamide | Primary alcohols generally react well. |

| Cyclohexanol | N-Cyclohexyl-3-(methylsulfonyl)propane-1-sulfonamide | Secondary alcohols are also suitable substrates. |

| (R)-2-Butanol | (S)-N-(sec-Butyl)-3-(methylsulfonyl)propane-1-sulfonamide | Reaction proceeds with inversion of stereochemistry. |

Protocol 4: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl sulfonamides, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction between sulfonamides and aryl halides or triflates.[2][4][15]

Caption: Workflow for the Buchwald-Hartwig N-Arylation.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the sulfonamide by the base and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

| Reagent/Solvent | Molar Equiv. | Purpose |

| This compound | 1.2 | Nucleophile |

| Aryl Halide (Ar-X) | 1.0 | Electrophile |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 - 0.05 | Palladium catalyst precursor |

| Xantphos | 0.02 - 0.10 | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 | Base |

| Toluene or 1,4-Dioxane | - | Anhydrous solvent |

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Substrates and Expected Outcomes:

| Aryl Halide | Expected Product | Notes |

| Bromobenzene | N-Phenyl-3-(methylsulfonyl)propane-1-sulfonamide | Electron-neutral aryl halides are good substrates. |

| 4-Bromoanisole | N-(4-Methoxyphenyl)-3-(methylsulfonyl)propane-1-sulfonamide | Electron-rich aryl halides react well. |

| 4-Chlorobenzonitrile | N-(4-Cyanophenyl)-3-(methylsulfonyl)propane-1-sulfonamide | Electron-deficient aryl halides are also suitable. |

Applications in Heterocyclic Synthesis: Intramolecular Cyclization Pathways

The bifunctional nature of derivatives of this compound opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures, such as sultams (cyclic sulfonamides).[16][17][18][19] For instance, if the N-substituent introduced in the previous steps contains a suitable leaving group or a site of unsaturation, subsequent intramolecular cyclization can be envisioned.

For example, N-alkylation with a dihaloalkane could be followed by a base-mediated intramolecular cyclization to afford a cyclic sulfonamide. Similarly, an N-alkenyl derivative could undergo intramolecular Heck cyclization.[16] These strategies provide access to a diverse range of heterocyclic scaffolds that are of significant interest in medicinal chemistry.

Properties and Applications of N-Substituted this compound Derivatives

The library of compounds synthesized from this building block is expected to possess a range of interesting biological properties. The sulfonamide group is a key pharmacophore in a multitude of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[20][21] The methylsulfonyl group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] The combination of these two functional groups in a flexible aliphatic linker provides a unique scaffold for the design of new therapeutic agents.

Conclusion

This compound is a promising and versatile bifunctional building block for the synthesis of novel chemical entities. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and derivatize this compound, enabling the exploration of new chemical space in drug discovery and development. The straightforward N-functionalization reactions, coupled with the potential for subsequent intramolecular cyclizations, make this building block a valuable tool for the creation of diverse molecular libraries.

References

- Stanley, H., Tews, A., & Evans, P. A. (2025). Cyclic Sulfonamides via Regioselective Intramolecular Heck Cyclization and Reductive Cleavage. Synfacts, 21(12), 1261.

- Gosh, A. K., & Brindisi, M. (2015). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. The Journal of Organic Chemistry, 80(15), 7534-7547.

- JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. JoVE.

- Koval, I. V., & Andrushko, V. V. (2016). Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides as a novel approach to the 1-sulfonyl-2-arylpyrrolidines. Journal of Heterocyclic Chemistry, 53(6), 1875-1882.

- Lai, Z., Wang, C., Li, J., & Cui, S. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017-2021.